4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

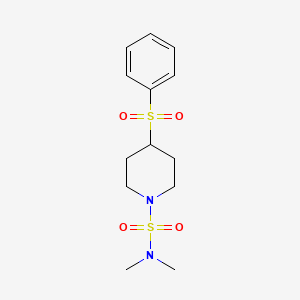

4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE is a complex organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further substituted with N,N-dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines .

Scientific Research Applications

4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes. The compound acts as an inhibitor by binding to the active site of enzymes like carbonic anhydrase, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Benzenesulfonamide: A simpler analog with similar inhibitory properties.

N-(Thiazol-4-ylmethyl)benzenesulfonamide: Exhibits fungicidal activities.

4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use in enzyme inhibition studies.

Uniqueness: 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE stands out due to its dual functional groups (benzenesulfonyl and piperidine) which confer unique chemical reactivity and biological activity.

Biological Activity

4-(Benzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, often referred to as a benzenesulfonamide derivative, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16N2O4S2

- Molecular Weight : 304.39 g/mol

- CAS Number : 477600-70-7

This compound features a piperidine ring substituted with sulfonamide and benzenesulfonyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antibacterial Activity : Compounds with sulfonamide moieties have been shown to exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis in bacteria .

- Enzyme Inhibition : Studies have indicated that benzenesulfonamide derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections .

- Antiviral Activity : Some derivatives have demonstrated antiviral properties against viruses such as HIV-1. The mechanism involves interference with viral assembly and replication processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzenesulfonamide derivatives, including the target compound, it was found that the compound exhibited moderate to strong activity against several bacterial strains, particularly Salmonella typhi and Bacillus subtilis. The results indicated that structural modifications could enhance antibacterial potency .

Case Study 2: Enzyme Inhibition in Alzheimer's Disease

Research focused on the inhibition of AChE by sulfonamide compounds demonstrated that this compound showed promising results in reducing AChE activity, suggesting potential therapeutic applications in Alzheimer's disease management .

Case Study 3: Antiviral Properties Against HIV

A series of experiments conducted on the antiviral effects of benzenesulfonamide derivatives revealed that certain modifications led to enhanced activity against HIV-1. The study utilized various assays, including surface plasmon resonance and molecular dynamics simulations, to elucidate the binding interactions between the compound and viral proteins .

Properties

IUPAC Name |

4-(benzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-14(2)21(18,19)15-10-8-13(9-11-15)20(16,17)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQGCDUKPBFGMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.